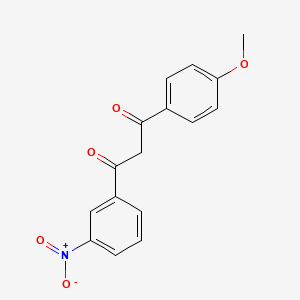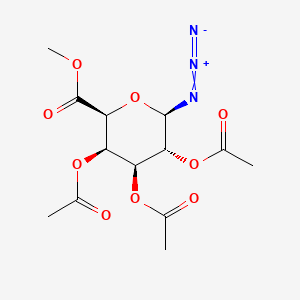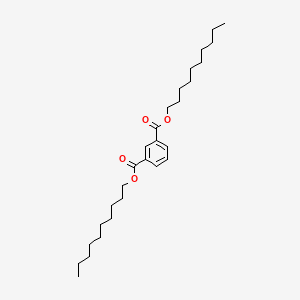
1-(4-Methoxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom, with one phenyl ring substituted with a methoxy group at the para position and another phenyl ring substituted with a nitro group at the meta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 4-methoxybenzaldehyde and 3-nitroacetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
- Dissolve 4-methoxybenzaldehyde and 3-nitroacetophenone in ethanol.
- Add sodium ethoxide to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
1,3-Propanedione,1-(4-methoxyphenyl)-3-phenyl-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1,3-Propanedione,1-(4-methoxyphenyl)-3-(4-nitrophenyl)-: The nitro group is positioned differently, which can affect the compound’s properties.
1,3-Propanedione,1-(4-methoxyphenyl)-3-(2-nitrophenyl)-: Another positional isomer with potentially different reactivity and applications.
Uniqueness
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings
属性
CAS 编号 |
37975-16-9 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13NO5/c1-22-14-7-5-11(6-8-14)15(18)10-16(19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3 |
InChI 键 |
IGEZAWGTOAHSLD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)












